molecular formula C11H14O3 B1527771 4-(2-Cyclopropoxyethoxy)phenol CAS No. 885274-40-8

4-(2-Cyclopropoxyethoxy)phenol

Cat. No. B1527771
CAS RN: 885274-40-8
M. Wt: 194.23 g/mol
InChI Key: ZEYQIVSXHSQFJQ-UHFFFAOYSA-N
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Description

4-(2-Cyclopropoxyethoxy)phenol is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research purposes .


Synthesis Analysis

The synthesis of phenolic compounds like 4-(2-Cyclopropoxyethoxy)phenol involves various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . A detailed synthesis method for a similar compound, 4-(2-(cyclopropylmethoxy)ethyl)phenol, has been reported, which involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .


Molecular Structure Analysis

Phenolic compounds, including 4-(2-Cyclopropoxyethoxy)phenol, contain a phenol moiety, which is a benzene ring substituted with a hydroxyl group . The structure of these compounds can be analyzed using techniques such as molecular docking and simulation .


Chemical Reactions Analysis

Phenols, including 4-(2-Cyclopropoxyethoxy)phenol, are known to undergo various chemical reactions. For instance, they can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .


Physical And Chemical Properties Analysis

Phenolic compounds, including 4-(2-Cyclopropoxyethoxy)phenol, exhibit unique physical and chemical properties due to the presence of the hydroxyl group. They have higher boiling points compared to other hydrocarbons of equal molecular masses due to intermolecular hydrogen bonding between phenol molecules. Their solubility in water is governed by the hydroxyl group, which forms intermolecular hydrogen bonds, making phenol soluble in water .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-(2-Cyclopropoxyethoxy)phenol”, but unfortunately, there seems to be limited information available online regarding specific applications for this compound. The available resources primarily offer chemical properties and supplier information .

Mechanism of Action

Target of Action

This compound belongs to the class of phenolic compounds, which are known to interact with a wide range of biological targets, including proteins, enzymes, and cellular structures

Mode of Action

Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding . They can also act as antioxidants, neutralizing harmful free radicals in the body

Biochemical Pathways

Phenolic compounds are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These compounds can affect various biochemical pathways in the body, depending on their specific targets

Pharmacokinetics

The ADME properties of a compound significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities

Action Environment

The action, efficacy, and stability of 4-(2-Cyclopropoxyethoxy)phenol can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For instance, the activity of phenolic compounds can be affected by the pH of the environment, as it can influence the ionization state of the phenolic group

Safety and Hazards

While specific safety and hazard information for 4-(2-Cyclopropoxyethoxy)phenol is not available, phenolic compounds can pose serious health risks to humans, animals, and aquatic systems if discharged into the environment without treatment .

properties

IUPAC Name

4-(2-cyclopropyloxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)13-7-8-14-11-5-6-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYQIVSXHSQFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCOC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696062
Record name 4-[2-(Cyclopropyloxy)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885274-40-8
Record name 4-[2-(Cyclopropyloxy)ethoxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(Cyclopropyloxy)ethoxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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